1-(Adamantan-1-yl)-3-cyclohexylthiourea
Description
Properties
Molecular Formula |
C17H28N2S |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C17H28N2S/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,1-11H2,(H2,18,19,20) |
InChI Key |
PLRFEOIUSPLSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 1-(Adamantan-1-yl)-3-cyclohexylthiourea
The synthesis of this compound typically involves the reaction of adamantane derivatives with thiocarbamates or isothiocyanates. This process allows for the introduction of the cyclohexyl group, which can influence the compound's biological activity. For example, the reaction of 1-adamantylamine with cyclohexyl isothiocyanate has been documented to yield this thiourea derivative effectively.
Biological Activities
The biological activities of this compound are significant and varied:
- Antimicrobial Activity : Studies have shown that adamantane derivatives possess potent antimicrobial properties. For instance, adamantane-linked isothiourea derivatives have demonstrated broad-spectrum antibacterial activity against various strains, including drug-resistant bacteria .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Research indicates that thiourea derivatives can inhibit pro-inflammatory mediators and protect against protein denaturation caused by inflammatory processes .
- Anticancer Potential : There is growing evidence supporting the anticancer potential of this compound. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines with IC50 values under 30 μM . This suggests a promising avenue for developing new chemotherapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. The presence of the adamantane moiety contributes to the compound's lipophilicity and stability, enhancing its interaction with biological targets . Variations in substituents on the thiourea nitrogen or sulfur atoms can significantly affect its pharmacological profile.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related thiourea derivatives:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) enhance π-π stacking interactions with biological targets, while alkyl/cycloalkyl groups (e.g., ethyl, cyclohexyl) improve lipophilicity .
- Synthesis Efficiency : Yields vary significantly; 4-chlorophenyl derivatives achieve higher yields (66.2%) compared to ethyl analogs (18.9%), likely due to optimized electronic effects in aromatic isothiocyanates .
Key Observations :
- Antimicrobial Potency : Chlorophenyl and thiazole derivatives exhibit superior antibacterial and antifungal activities, attributed to halogen bonding and heterocyclic interactions with microbial enzymes .
- Antiviral Specificity : Fluorophenyl derivatives show marked activity against herpes simplex virus (HSV-1), likely due to enhanced membrane penetration via fluorine’s electronegativity .
Physicochemical and Crystallographic Insights
- Tautomerism : Thiourea derivatives predominantly exist as thione tautomers in the solid state, as confirmed by X-ray studies. For example, in 1-(adamantan-1-yl)-3-(4-fluorophenyl)thiourea, the C=S bond length is 1.680 Å, consistent with thione dominance .
- Hydrogen Bonding : N–H⋯S interactions stabilize dimeric structures in crystals, as seen in 4-chlorophenyl (N–H⋯S = 2.342 Å) and 4-fluorophenyl analogs (N–H⋯S = 2.365 Å) . These interactions may influence solubility and bioavailability.
Q & A
What are the common synthetic routes for 1-(Adamantan-1-yl)-3-cyclohexylthiourea, and how can reaction conditions be optimized?
Level : Basic
Answer :
The compound is synthesized via condensation of 1-adamantylamine with cyclohexyl isothiocyanate in ethanol under reflux (4–6 hours). Key optimization parameters include:
- Solvent : Ethanol or THF for solubility and reaction efficiency.
- Temperature : Reflux (~78°C for ethanol) to ensure complete reaction.
- Purification : Crystallization from ethanol/chloroform (1:1) yields pure crystals.
Yield improvements are achieved by using stoichiometric excess of isothiocyanate (1.1–1.2 eq.) and inert atmospheres to prevent oxidation .
How can X-ray crystallography resolve the molecular conformation of this compound?
Level : Advanced
Answer :
Single-crystal X-ray diffraction confirms bond lengths, angles, and hydrogen-bonding networks. For example:
| Parameter | Value (Å/°) |
|---|---|
| C–C (adamantane) | 1.514–1.537 |
| C–S (thiourea) | 1.67–1.72 |
| N–H···S hydrogen bond | 2.85–3.10 Å |
| Torsion angle (C6–C1–N1–C7) | 62.7° |
Software like SHELXL refines crystallographic data, handling hydrogen atoms via riding models and validating thermal displacement parameters. Weak hydrogen bonds (e.g., N–H···S) stabilize dimeric structures .
What spectroscopic methods are critical for characterizing this thiourea derivative?
Level : Basic
Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., adamantyl CH2 at δ ~1.6–2.1 ppm, thiourea NH at δ ~9–10 ppm).
- FTIR : Identifies C=S stretch (~1250–1350 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 309.2 for C17H25N2S).
Consistent integration ratios in NMR and isotopic patterns in HRMS ensure purity .
How to address discrepancies in enzyme inhibition data (e.g., AChE/BChE) across studies?
Level : Advanced
Answer :
Contradictions in IC50 values (e.g., 50–60 µg/mL in compound 3 ) may arise from:
- Enzyme source : Human vs. electric eel AChE.
- Assay conditions : pH, temperature, or substrate concentration variations.
Validation strategies : - Use positive controls (e.g., donepezil for AChE).
- Employ orthogonal assays (e.g., isothermal titration calorimetry).
- Replicate experiments with statistical analysis (p < 0.05).
What biological activities are reported for adamantyl thiourea derivatives?
Level : Basic
Answer :
- Antiviral : Inhibition of HIV protease via adamantane’s hydrophobic interactions .
- Antibacterial : MIC values of 8–16 µg/mL against S. aureus .
- Enzyme inhibition : AChE/BChE (IC50: 50–60 µg/mL) .
- Metal sensing : Fluorometric detection of Hg²+ via thiourea coordination .
What computational approaches predict binding interactions with biological targets?
Level : Advanced
Answer :
- Molecular docking (AutoDock Vina, Glide): Predicts binding poses in AChE active sites (docking scores: −8 to −10 kJ/mol ).
- MD simulations : Analyzes stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Links substituent hydrophobicity (logP) to activity .
How to determine purity and identity of the synthesized compound?
Level : Basic
Answer :
- HPLC : Purity >95% with C18 column (acetonitrile/water gradient).
- Melting point : Sharp range (e.g., 180–182°C) indicates homogeneity.
- Elemental analysis : Matches calculated C, H, N, S within ±0.3% .
What strategies improve solubility and bioavailability?
Level : Advanced
Answer :
- Structural modifications : Introduce ethoxy groups (logP reduction by ~1 unit ).
- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility.
- Prodrugs : Phosphate esters for increased hydrophilicity .
What key structural features influence biological activity?
Level : Basic
Answer :
- Adamantane : Enhances lipophilicity and membrane penetration.
- Thiourea moiety : Hydrogen bonding with enzymes (e.g., AChE catalytic triad).
- Substituents : Electron-withdrawing groups (e.g., Cl) boost enzyme affinity .
How do hydrogen bonds in the crystal lattice affect physicochemical properties?
Level : Advanced
Answer :
N–H···S hydrogen bonds form centrosymmetric dimers, increasing thermal stability (decomposition >250°C). Weak interactions (e.g., C–H···π) influence packing density and dissolution rates .
What are common side reactions during synthesis, and how are they mitigated?
Level : Basic
Answer :
- Oxidation : Thiourea → urea under O2. Use N2 atmosphere.
- By-products : Impure isothiocyanates form disubstituted thioureas. Purify reagents via distillation .
How to resolve twinned crystals or high-disorder structures using SHELXTL?
Level : Advanced
Answer :
- Twin refinement : Define twin law (e.g., -h, -k, l) and refine using TWIN/BASF commands in SHELXL.
- Disorder modeling : Split atoms into multiple sites with occupancy constraints .
What in vitro assays evaluate antimicrobial activity?
Level : Basic
Answer :
- Broth microdilution : Determine MIC (e.g., 16 µg/mL for E. coli).
- Agar diffusion : Zone of inhibition ≥15 mm indicates potency .
How does substitution on thiourea impact coordination chemistry?
Level : Advanced
Answer :
Thiourea acts as a bidentate ligand (via S and N). Bulky cyclohexyl groups sterically hinder metal coordination, while electron-withdrawing substituents (e.g., Cl) enhance binding to Hg²+ or Zn²+ .
What safety precautions are required during synthesis?
Level : Basic
Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
